molecular formula C6H10N4O2 B15275491 2-(3-Amino-1H-1,2,4-triazol-1-YL)butanoic acid

2-(3-Amino-1H-1,2,4-triazol-1-YL)butanoic acid

Cat. No.: B15275491
M. Wt: 170.17 g/mol
InChI Key: RPHMSQBMGJSQQV-UHFFFAOYSA-N
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Description

2-(3-Amino-1H-1,2,4-triazol-1-YL)butanoic acid is a heterocyclic organic compound that features a 1,2,4-triazole ring substituted with an amino group and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Amino-1H-1,2,4-triazol-1-YL)butanoic acid typically involves the formation of the 1,2,4-triazole ring followed by the introduction of the butanoic acid moiety. One common method involves the cyclization of hydrazine derivatives with formic acid or its derivatives to form the triazole ring. Subsequent reactions introduce the butanoic acid group.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis routes optimized for yield and purity. These methods often employ catalytic processes and controlled reaction conditions to ensure efficient production. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Amino-1H-1,2,4-triazol-1-YL)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the triazole ring.

Scientific Research Applications

2-(3-Amino-1H-1,2,4-triazol-1-YL)butanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can act as an inhibitor of specific enzymes, making it useful in biochemical studies.

    Industry: The compound can be used in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Amino-1H-1,2,4-triazol-1-YL)butanoic acid involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. This compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1H-1,2,4-triazole: A simpler compound with similar structural features but lacking the butanoic acid moiety.

    1,2,4-Triazole-3-carboxylic acid: Contains a carboxylic acid group but differs in the position of the substituents on the triazole ring.

Uniqueness

2-(3-Amino-1H-1,2,4-triazol-1-YL)butanoic acid is unique due to the presence of both the amino group and the butanoic acid moiety, which confer distinct chemical and biological properties

Properties

Molecular Formula

C6H10N4O2

Molecular Weight

170.17 g/mol

IUPAC Name

2-(3-amino-1,2,4-triazol-1-yl)butanoic acid

InChI

InChI=1S/C6H10N4O2/c1-2-4(5(11)12)10-3-8-6(7)9-10/h3-4H,2H2,1H3,(H2,7,9)(H,11,12)

InChI Key

RPHMSQBMGJSQQV-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)O)N1C=NC(=N1)N

Origin of Product

United States

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